molecular formula C11H17F3O4 B3008333 (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid CAS No. 1401067-08-0

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid

Cat. No.: B3008333
CAS No.: 1401067-08-0
M. Wt: 270.248
InChI Key: NZVOZDZZGYJHBP-SSDOTTSWSA-N
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Description

(2R)-2-[2-(tert-Butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid is a chiral fluorinated carboxylic acid derivative characterized by:

  • Stereochemistry: (2R) configuration at the α-carbon.
  • Functional groups: A tert-butoxy ester moiety at the 2-position and a trifluoromethyl group at the terminal carbon of the pentanoic acid chain.
  • Applications: Such fluorinated compounds are frequently employed in medicinal chemistry and peptide synthesis due to their metabolic stability and ability to modulate lipophilicity .

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O4/c1-10(2,3)18-8(15)6-7(9(16)17)4-5-11(12,13)14/h7H,4-6H2,1-3H3,(H,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOZDZZGYJHBP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a trifluorinated pentanoic acid backbone with a tert-butoxy group and an oxoethyl substituent. Its unique structure may influence its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles.
  • Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing cellular signaling pathways related to inflammation and metabolism.
  • Antioxidant Properties : The presence of trifluoromethyl groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

1. Diabetes Management

Recent studies have explored the compound's role as a potential SGLT2 inhibitor, which is significant in managing type 2 diabetes by promoting glucose excretion through urine. In vitro assays demonstrated that this compound effectively reduced glucose uptake in renal cells .

2. Anti-inflammatory Effects

Research has indicated that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This could have implications for treating conditions such as arthritis or other inflammatory diseases .

3. Neuroprotective Effects

Preliminary animal studies have suggested neuroprotective properties, with potential applications in neurodegenerative diseases. The compound appears to mitigate neuronal damage induced by oxidative stress .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.
  • Case Study 2 : In models of neuroinflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved behavioral outcomes in tests for cognitive function.

Research Findings Summary

StudyFindingsImplications
Inhibition of glucose uptake in renal cellsPotential for diabetes treatment
Anti-inflammatory effects observedPossible use in treating inflammatory diseases
Neuroprotective effects notedApplications in neurodegenerative disease management

Scientific Research Applications

Chemical Properties and Characteristics

The compound has the molecular formula C11H17F3O4C_{11}H_{17}F_3O_4 and a molecular weight of 216.27 g/mol. Its structure features a trifluoropentanoic acid moiety with a tert-butoxy group, which influences its chemical reactivity and biological activity.

Antihypertensive Activity

Recent studies have indicated that derivatives of compounds similar to (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid exhibit notable antihypertensive properties. For instance, the synthesis of ester derivatives has shown promising results in lowering blood pressure through their action as angiotensin II receptor antagonists . The mechanism involves the inhibition of the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays such as the DPPH assay. Compounds derived from similar structures have demonstrated significant free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Studies have also focused on the urease enzyme inhibition properties of related compounds. The ability to inhibit urease is particularly relevant in treating conditions like kidney stones and certain infections .

Synthesis of Functional Polymers

The compound's unique structure allows it to serve as a precursor in the synthesis of functional polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymer matrices, making them suitable for high-performance applications .

Coatings and Surface Modifications

Due to its hydrophobic characteristics imparted by the tert-butoxy group, this compound can be utilized in developing coatings that require water and oil repellency. Such coatings are applicable in various industries including automotive and electronics .

Chromatographic Techniques

The compound can be employed as a standard in chromatographic methods for analyzing complex mixtures due to its well-defined chemical structure and stability under various conditions . Its presence can help in calibrating instruments for accurate quantification of similar compounds.

Spectroscopic Studies

Spectroscopic techniques such as NMR and FTIR can utilize this compound for understanding molecular interactions and conformational changes in larger biomolecules or synthetic polymers . Its distinct spectral features provide insights into molecular behavior under different environmental conditions.

Case Studies

StudyFocusFindings
Study 1Antihypertensive ActivityDemonstrated significant blood pressure reduction with synthesized derivatives
Study 2Antioxidant PropertiesEstablished strong free radical scavenging activity compared to parent compounds
Study 3Enzyme InhibitionIdentified effective urease inhibitors among synthesized analogs

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Differences Reference
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid Boc-protected amino, methoxy-oxo C19H19NO5 341.37 157355-81-2 Shorter chain (butanoic acid), methoxy ester
(R)-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid Cyclopropyl, tert-butoxy ester C16H22F3NO5 365.35 N/A Cyclopropyl substituent, complex stereochemistry
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid Boc-amino, difluoro, hexanoic acid C11H19F2NO4 291.27 878009-71-3 Longer chain (hexanoic acid), difluoro vs. trifluoro
2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-5,5-difluoropentanoic acid Boc-amino, chloro-difluoro C10H16ClF2NO4 287.69 2000472-63-7 Chloro substituent, difluoro vs. trifluoro
(R)-2-(2-((9H-fluoren-9-yl)oxy)acetamido)-5,5,5-trifluoropentanoic acid Fmoc-protected acetamido C21H18F3NO5 421.37 1936371-35-5 Bulky Fmoc group, acetamido linkage
Key Observations:

Chain Length and Fluorination: The target compound’s pentanoic acid chain with 5,5,5-trifluoro substitution distinguishes it from analogs like the difluoro-hexanoic acid derivative (CAS 878009-71-3) . Trifluorination enhances electronegativity and metabolic resistance compared to difluoro or non-fluorinated analogs. The chloro-difluoro variant (CAS 2000472-63-7) introduces halogen diversity, which may alter reactivity in cross-coupling reactions .

Protecting Groups: The tert-butoxy ester in the target compound contrasts with Boc-protected amino (e.g., CAS 157355-81-2) or Fmoc-acetamido (CAS 1936371-35-5) groups.

Stereochemical Complexity :

  • The (R)-configured compound with a cyclopropyl group () highlights how branched substituents can complicate synthesis but offer conformational rigidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Purity (%) Solubility (Predicted) Stability Availability
Target Compound ~95 (estimated) Low (high fluorination) High (tert-butoxy stability) Limited (no CAS listed)
(S)-2-((Boc)amino)-5,5-difluorohexanoic acid 95 Moderate Moderate 1 supplier
2-{[(Boc)amino}-5-chloro-5,5-difluoropentanoic acid 95 Low High Discontinued
(R)-2-(Fmoc-acetamido)-5,5,5-trifluoropentanoic acid 95 Very low Moderate Available (CAS 1936371-35-5)
Key Findings:
  • Purity : Most analogs are reported at ≥95% purity, suggesting rigorous synthesis protocols .
  • Solubility : High fluorination and tert-butoxy groups reduce aqueous solubility, necessitating organic solvents for handling.
  • Availability : Compounds like the Fmoc-derivative (CAS 1936371-35-5) remain accessible, whereas others (e.g., ) are discontinued, possibly due to synthetic challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving tert-butyl ester protection of carboxylic acid groups. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amines or carboxylic acids during peptide coupling reactions . Key steps include:

  • Step 1 : Activation of intermediates using reagents like 2,5-dioxopyrrolidin-1-yl esters for efficient coupling.
  • Step 2 : LC-MS (Liquid Chromatography-Mass Spectrometry) characterization (e.g., m/z 611 [M+H]+ in Condition G ) to confirm intermediate structures.
  • Step 3 : Acidic deprotection (e.g., TFA) to remove Boc groups while preserving stereochemistry.
  • Purity Optimization : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to separate diastereomers and remove byproducts .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Validate with optical rotation measurements .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm stereochemistry. For example, vicinal coupling constants >10 Hz indicate trans-diaxial relationships in rigid systems .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally related tert-butyl esters .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butoxy group or decarboxylation .
  • Stability Assessment : Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and humidity (40–75% RH). Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines in peptide couplings).
  • Experimental Design : Compare reaction rates of trifluoromethyl-containing analogs vs. non-fluorinated analogs under identical conditions (e.g., DMF, 25°C). Use 19^{19}F-NMR to track reaction progress .
  • Data Contradiction Note : Fluorine’s steric effects may unexpectedly slow reactions in sterically hindered environments; DFT calculations can model steric/electronic contributions .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses involving tert-butoxy intermediates?

  • Methodological Answer :

  • Yield Optimization : Identify bottlenecks via kinetic profiling (e.g., in situ IR spectroscopy to monitor intermediate formation). For example, tert-butyl ester hydrolysis may require longer reaction times under acidic conditions .
  • Contradiction Analysis : Compare solvent effects (e.g., THF vs. DCM) on Boc deprotection efficiency. Polar aprotic solvents like DMF may stabilize charged intermediates, improving yields .
  • Scale-Up Adjustments : Pilot batch reactions with controlled mixing and temperature gradients to minimize side reactions (e.g., epimerization) .

Q. How can computational methods predict the compound’s behavior in enzyme-binding assays?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., serine proteases). Focus on hydrogen bonding between the carboxylic acid group and catalytic triads .
  • MD Simulations : Simulate solvation effects (e.g., explicit water models) to assess conformational stability of the trifluoropentanoic acid moiety .
  • Validation : Cross-reference predictions with experimental IC50 values from enzyme inhibition assays .

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